molecular formula C8H15ClO2 B134037 (R)-5-Acetoxy-1-chlorohexane CAS No. 154885-34-4

(R)-5-Acetoxy-1-chlorohexane

Cat. No.: B134037
CAS No.: 154885-34-4
M. Wt: 178.65 g/mol
InChI Key: CCAJQWQPQNZYTE-SSDOTTSWSA-N
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Description

®-5-Acetoxy-1-chlorohexane is an organic compound with the molecular formula C8H15ClO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-5-Acetoxy-1-chlorohexane can be synthesized through several methods. One common approach involves the reaction of ®-5-hydroxy-1-chlorohexane with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the acetylation process.

Industrial Production Methods: In an industrial setting, the production of ®-5-Acetoxy-1-chlorohexane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: ®-5-Acetoxy-1-chlorohexane can undergo oxidation reactions to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of ®-5-hydroxy-1-chlorohexane.

    Substitution: The chlorine atom in ®-5-Acetoxy-1-chlorohexane can be substituted with other nucleophiles, such as hydroxide ions, to form ®-5-acetoxy-1-hexanol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a polar solvent and a suitable nucleophile.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ®-5-hydroxy-1-chlorohexane.

    Substitution: Formation of ®-5-acetoxy-1-hexanol.

Scientific Research Applications

®-5-Acetoxy-1-chlorohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.

    Industry: Used in the production of specialty chemicals and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of ®-5-Acetoxy-1-chlorohexane involves its interaction with specific molecular targets, such as enzymes. For example, in enzymatic reactions, the acetoxy group can be hydrolyzed by esterases, leading to the formation of ®-5-hydroxy-1-chlorohexane. The chlorine atom can also participate in nucleophilic substitution reactions, making the compound versatile in various chemical processes.

Comparison with Similar Compounds

  • (S)-5-Acetoxy-1-chlorohexane
  • ®-5-Hydroxy-1-chlorohexane
  • ®-5-Acetoxy-1-bromohexane

Comparison:

    Chirality: The ®- and (S)-enantiomers of 5-Acetoxy-1-chlorohexane differ in their three-dimensional arrangement, leading to different interactions with chiral environments.

    Functional Groups: Compounds with different halogen atoms (e.g., bromine instead of chlorine) may exhibit different reactivity and physical properties.

    Reactivity: The presence of different functional groups (e.g., hydroxy vs. acetoxy) can significantly influence the compound’s reactivity and applications.

®-5-Acetoxy-1-chlorohexane stands out due to its specific chiral configuration and the presence of both acetoxy and chloro functional groups, making it a valuable compound in various chemical and biological research applications.

Properties

IUPAC Name

[(2R)-6-chlorohexan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-7(11-8(2)10)5-3-4-6-9/h7H,3-6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAJQWQPQNZYTE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCCl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452080
Record name (R)-5-Acetoxy-1-chlorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154885-34-4
Record name 2-Hexanol, 6-chloro-, acetate, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154885-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-5-Acetoxy-1-chlorohexane
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URL https://comptox.epa.gov/dashboard/DTXSID00452080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(R)-Acetoxy-1-chlorohexane
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Synthesis routes and methods I

Procedure details

To a stirring suspension of 8-bromo-7-ethoxymethyl-3-methylxanthine (1.52 g, 5.0 mmol) in anhydrous dimethylsulfoxide (20 ml) was added sodium hydride (144 mg, 6.0 mmol). The mixture was stirred at room temperature for 30 min and then (R)-5-acetoxy-1-chlorohexane (983 mg, 5.5 mmol) was added and the mixture was stirred at 70-75° C. The (R) 5-acetoxy-1-chlorohexane was prepared according to methods described in U.S. Pat. No. 5,629,423 issued to Klein, J. P., Leigh, A. J., Michnick, J., Kumar, A. M., Underiner, G. E., on May 13, 1997, which is incorporated herein by reference. After 12 hours, the mixture was cooled to room temperature, quenched with saturated aqueous sodium chloride solution (100 ml) and extracted with ethyl acetate (3×50 ml). The combined extracts were washed with water (2×25 ml), with saturated aqueous sodium chloride solution (25 ml) and dried over magnesium sulfate. After evaporation of the solvent under reduced pressure, the product was purified by flash chromatography over silica gel eluting with ethyl acetate to provide (R)-1-(5-acetoxyhexyl)-8-bromo-7-ethoxymethyl-3-methylxanthine (1.83 g, 82% yield) as a beige solid.
Name
8-bromo-7-ethoxymethyl-3-methylxanthine
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-Benzyl-3,8-dimethylxanthine (500 mg, 1.85 mmol) was added to a suspension of sodium hydride (50.5 mg) in anhydrous dimethylsulfoxide (20 ml). After stirring for 30 minutes, (R) 5-acetoxy-1-chlorohexane (357 mg) was added and the mixture was warmed to 70-80° C. for 12 hours. The (R) 5-acetoxy-1-chlorohexane was prepared according to methods described in U.S. Pat. No. 5,629,423 issued to Klein, J. P., Leigh, A. J., Michnick, J., Kumar, A. M., Underiner, G. E., on May 13, 1997. After cooling to room temperature, the reaction wash quenched by the addition of water (50 ml) and extracted with ethyl acetate (3×75 ml). The combined extracts were washed with water (2×50 ml), washed with saturated aqueous sodium chloride solution (50 ml), dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with ethyl acetate to give (R)-1-(5-acetoxyhexyl)-7-benzyl-3,8-dimethylxanthine (638 mg).
Name
7-Benzyl-3,8-dimethylxanthine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50.5 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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